Chlojaponilactone B

Description

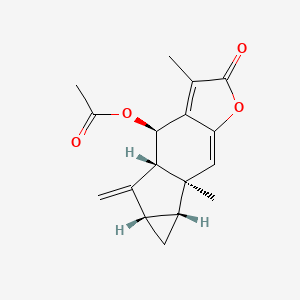

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-7-10-5-11(10)17(4)6-12-13(8(2)16(19)21-12)15(14(7)17)20-9(3)18/h6,10-11,14-15H,1,5H2,2-4H3/t10-,11-,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJENQWQXZQCLHL-PVBKFEAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(=C)C4CC4C3(C=C2OC1=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chlojaponilactone B: A Technical Overview for Drug Discovery Professionals

An in-depth guide to the chemical properties, mechanism of action, and experimental data of the anti-inflammatory sesquiterpenoid, Chlojaponilactone B.

Introduction

This compound is a lindenane-type sesquiterpenoid isolated from the plant Chloranthus japonicus.[1] This natural product has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical identity, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 1449382-91-5 | [1] |

| Molecular Formula | C₁₇H₁₈O₄ | |

| Molecular Weight | 286.32 g/mol |

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[1] By inhibiting TLR4, it sets off a cascade of downstream effects that ultimately suppress the inflammatory response. Molecular docking studies suggest that this compound binds to TLR4 in a manner similar to the known TLR4 inhibitor, TAK-242.[1]

The inhibition of TLR4 by this compound leads to a reduction in the generation of reactive oxygen species (ROS). This, in turn, downregulates the nuclear factor-kappa B (NF-κB) signaling pathway. The suppression of NF-κB activation leads to a decreased expression of various pro-inflammatory cytokines and enzymes.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

The anti-inflammatory activity of this compound has been evaluated through a series of in vitro experiments. The following outlines the general methodologies employed in these studies.

Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with varying concentrations of this compound for a specified duration before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

RNA Sequencing (RNA-seq): To understand the global transcriptomic changes, RNA-seq is performed on macrophages treated with this compound and/or LPS. Total RNA is extracted, and libraries are prepared for sequencing. The resulting data is analyzed to identify differentially expressed genes related to inflammatory pathways.

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of specific pro-inflammatory genes, such as iNOS, COX-2, IL-6, and TNF-α, are quantified using qRT-PCR. Total RNA is reverse-transcribed to cDNA, which is then used as a template for PCR with gene-specific primers.

Western Blotting: To assess protein expression levels, cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted pro-inflammatory cytokines, such as IL-6 and TNF-α, in the cell culture supernatants is measured using commercial ELISA kits according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound.

| Parameter | Method | Result |

| Inhibition of Nitric Oxide (NO) Production | Griess Assay | Dose-dependent reduction in LPS-induced NO production. |

| iNOS Protein Expression | Western Blot | Significant decrease in LPS-induced iNOS protein levels. |

| COX-2 Protein Expression | Western Blot | Marked reduction in LPS-induced COX-2 protein levels. |

| IL-6 mRNA Expression | qRT-PCR | Downregulation of LPS-induced IL-6 gene expression. |

| TNF-α mRNA Expression | qRT-PCR | Downregulation of LPS-induced TNF-α gene expression. |

| IL-6 Protein Secretion | ELISA | Significant inhibition of LPS-induced IL-6 release. |

| TNF-α Protein Secretion | ELISA | Significant inhibition of LPS-induced TNF-α release. |

Conclusion

This compound demonstrates significant anti-inflammatory activity through the targeted inhibition of the TLR4/NF-κB signaling pathway. Its ability to suppress the production of a wide range of pro-inflammatory mediators makes it a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed experimental data and established mechanism of action provide a solid foundation for preclinical and clinical studies.

References

Elucidation of a Plant-Derived Terpenoid Biosynthesis: A Technical Guide to the Momilactone B Pathway

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research into the biosynthesis of Chlojaponilactone B did not yield specific pathway information within the provided search results. Consequently, this guide focuses on the well-documented biosynthetic pathway of Momilactone B, a structurally related and medicinally relevant diterpenoid lactone. The principles and methodologies detailed herein may serve as a valuable framework for investigating the biosynthesis of other complex terpenoids.

Abstract

Momilactones, particularly Momilactone B, are potent allelochemicals and phytoalexins with significant applications in agriculture and potential as therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of Momilactone B in plants, primarily elucidated from studies in rice (Oryza sativa). We will delve into the enzymatic steps, genetic regulation, and key intermediates, presenting quantitative data and detailed experimental protocols to support further research and development. The guide is designed to be a practical resource for professionals in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to Momilactone B

Momilactone B is a labdane-related diterpenoid lactone first isolated from rice husks.[2] It functions as a phytoalexin, providing defense against fungal pathogens, and as an allelochemical, inhibiting the growth of competing plant species.[2] The potent biological activities of Momilactone B, including anti-leukemia and anti-diabetic properties, have garnered interest in its potential for pharmaceutical development.[2] Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of Momilactone B

The biosynthesis of Momilactone B originates from the general terpenoid pathway and proceeds through a series of specific enzymatic reactions. The entire pathway is localized within the plastids and involves a gene cluster located on chromosome 4 in rice.[2]

Precursor Synthesis: The Methylerythritol Phosphate (MEP) Pathway

The universal C5 precursors for all terpenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized in plants through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. The biosynthesis of diterpenoids like Momilactone B utilizes the MEP pathway for the formation of its C20 precursor, geranylgeranyl diphosphate (GGDP).[2]

Core Pathway to Momilactone B

The dedicated pathway to Momilactone B begins with GGDP and involves a series of cyclization and oxidation reactions catalyzed by specific enzymes.

-

Step 1: Cyclization of GGDP to syn-Copalyl Diphosphate (syn-CDP)

-

Enzyme: syn-Copalyl Diphosphate Synthase (OsCPS4)

-

Description: The pathway commences with the cyclization of the linear GGDP molecule to the bicyclic intermediate, syn-CDP.[2]

-

-

Step 2: Further Cyclization to syn-Pimaradiene

-

Step 3 & 4: Oxidation of syn-Pimaradiene

-

Enzymes: Cytochrome P450 monooxygenases (CYP99A2 and CYP99A3)

-

Description: These enzymes are responsible for the oxidation of syn-pimaradiene.

-

-

Step 5: Formation of Momilactone A

-

Enzyme: Momilactone A Synthase (OsMAS/OsMS2/OsCPY701A8)

-

Description: This enzyme catalyzes the conversion of an oxidized intermediate into Momilactone A by forming a ketone at C3.[2]

-

-

Step 6: Conversion to Momilactone B

-

Enzyme: Cytochrome P450 monooxygenase (OsCP76M14)

-

Description: The final step involves the C20 hydroxylation of Momilactone A, which leads to the spontaneous formation of the hemiacetal ring characteristic of Momilactone B.[2]

-

Visualization of the Momilactone B Biosynthetic Pathway

// Nodes GGDP [label="Geranylgeranyl Diphosphate (GGDP)", fillcolor="#F1F3F4", fontcolor="#202124"]; synCDP [label="syn-Copalyl Diphosphate (syn-CDP)", fillcolor="#F1F3F4", fontcolor="#202124"]; synPim [label="syn-Pimaradiene", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidizedIntermediates [label="Oxidized Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; MomilactoneA [label="Momilactone A", fillcolor="#FBBC05", fontcolor="#202124"]; MomilactoneB [label="Momilactone B", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GGDP -> synCDP [label="OsCPS4", color="#4285F4"]; synCDP -> synPim [label="OsKSL4", color="#4285F4"]; synPim -> OxidizedIntermediates [label="CYP99A2/A3", color="#EA4335"]; OxidizedIntermediates -> MomilactoneA [label="OsMAS", color="#EA4335"]; MomilactoneA -> MomilactoneB [label="OsCP76M14", color="#EA4335"]; } . Caption: The biosynthetic pathway of Momilactone B from GGDP.

Quantitative Data

Quantitative analysis of pathway intermediates and products is essential for understanding metabolic flux and identifying rate-limiting steps. The following table summarizes key quantitative data from a study that successfully reconstituted the Momilactone B pathway in a heterologous plant host, Nicotiana benthamiana.

| Pathway Component | Yield Improvement | Reference |

| Momilactone B Production | >10-fold vs. rice | [1] |

| Taxadiene Production (related diterpene) | ~10-fold vs. chloroplast expression | [1] |

This data highlights the potential for significantly increasing the production of Momilactone B through metabolic engineering strategies, such as re-routing biosynthesis to the high-flux cytosolic mevalonate pathway.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the Momilactone B biosynthetic pathway.

Heterologous Expression and Pathway Reconstitution in N. benthamiana

This protocol is fundamental for gene discovery and pathway elucidation.

Objective: To express the candidate biosynthetic genes in a heterologous plant host to verify their function and reconstitute the pathway.

Methodology:

-

Gene Cloning: The cDNAs of the candidate genes (e.g., OsCPS4, OsKSL4, CYP99A2/A3, OsMAS, OsCP76M14) are cloned into plant expression vectors.

-

Agroinfiltration: Agrobacterium tumefaciens strains harboring the expression vectors are co-infiltrated into the leaves of N. benthamiana.

-

Metabolite Extraction: After a suitable incubation period (typically 5-7 days), the infiltrated leaf tissue is harvested, and metabolites are extracted using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the pathway intermediates and final products.

// Nodes GeneCloning [label="1. Gene Cloning into Expression Vectors", fillcolor="#F1F3F4", fontcolor="#202124"]; Agro [label="2. Agroinfiltration into N. benthamiana", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="3. Incubation (5-7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="4. Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="5. GC-MS or LC-MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Pathway Reconstitution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GeneCloning -> Agro [color="#4285F4"]; Agro -> Incubation [color="#4285F4"]; Incubation -> Extraction [color="#4285F4"]; Extraction -> Analysis [color="#4285F4"]; Analysis -> Result [color="#4285F4"]; } . Caption: Workflow for heterologous expression and pathway reconstitution.

In Vitro Enzyme Assays

Objective: To characterize the specific activity of individual enzymes in the pathway.

Methodology:

-

Protein Expression and Purification: The enzyme of interest is expressed in a suitable host (e.g., E. coli or yeast) and purified.

-

Enzyme Reaction: The purified enzyme is incubated with its substrate under optimized reaction conditions (buffer, pH, temperature, co-factors).

-

Product Detection: The reaction products are extracted and analyzed by GC-MS or LC-MS to determine the enzyme's activity and kinetics.

Regulation of Momilactone B Biosynthesis

The biosynthesis of Momilactone B is tightly regulated in response to various internal and external stimuli.

-

Elicitors: Pathogen attacks, biotic elicitors (e.g., chitosan), and abiotic elicitors (e.g., UV irradiation, CuCl₂) can induce the production of momilactones.[2]

-

Signaling Pathways: Jasmonic acid (JA)-dependent and -independent signaling pathways play a crucial role in regulating the expression of the biosynthetic genes.[2] The expression of OsKSL4 and CYP75B4 (involved in tricin biosynthesis, but can be co-regulated) can be upregulated by abscisic acid (ABA).[3]

// Nodes Elicitors [label="Elicitors\n(Pathogens, UV, Chitosan)", fillcolor="#F1F3F4", fontcolor="#202124"]; JA [label="Jasmonic Acid (JA) Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; ABA [label="Abscisic Acid (ABA) Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Upregulation of\nBiosynthetic Genes\n(OsCPS4, OsKSL4, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; MomilactoneB [label="Momilactone B Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Elicitors -> JA [color="#EA4335"]; Elicitors -> ABA [color="#EA4335"]; JA -> GeneExpression [color="#4285F4"]; ABA -> GeneExpression [color="#4285F4"]; GeneExpression -> MomilactoneB [color="#4285F4"]; } . Caption: Signaling pathways regulating Momilactone B biosynthesis.

Conclusion and Future Perspectives

The elucidation of the Momilactone B biosynthetic pathway provides a robust foundation for the large-scale production of this valuable compound. Future research should focus on:

-

Optimizing Heterologous Production: Further engineering of host organisms to enhance precursor supply and pathway efficiency.

-

Investigating Transcriptional Regulation: A deeper understanding of the transcription factors and signaling networks that control the expression of the biosynthetic gene cluster.

-

Exploring the Biosynthesis of Related Diterpenoids: Applying the knowledge gained from the Momilactone B pathway to elucidate the biosynthesis of other valuable natural products, potentially including this compound.

This guide serves as a starting point for researchers aiming to explore and exploit the biosynthetic machinery of plants for the production of complex and valuable molecules.

References

Methodological & Application

Extraction and purification protocols for Chlojaponilactone B from Chloranthus japonicus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlojaponilactone B is a lindenane-type sesquiterpenoid isolated from the plant Chloranthus japonicus. This natural compound has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. Research has demonstrated that this compound exerts its effects by suppressing inflammatory responses through the inhibition of the NF-κB signaling pathway.[1] Specifically, it has been shown to inhibit the production of key inflammation mediators such as nitric oxide (NO), iNOS, TNF-α, and IL-6.[1][2] These characteristics make this compound a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.

These application notes provide detailed protocols for the extraction and purification of this compound from Chloranthus japonicus, based on established methodologies for lindenane sesquiterpenoids from the Chloranthus genus. Additionally, the mechanism of action is visualized through a signaling pathway diagram.

Data Presentation: Extraction and Fractionation Yields

While specific yield and purity data for this compound is not detailed in the reviewed literature, the following table summarizes the quantitative data from a representative extraction and fractionation process for lindenane sesquiterpenoids from a closely related species, Chloranthus fortunei. This data provides a benchmark for researchers expecting to isolate similar compounds.[3][4]

| Parameter | Value | Unit | Source |

| Starting Plant Material (Powdered Roots) | 15.0 | kg | [3][4] |

| Crude Ethanol Extract | 696.0 | g | [3][4] |

| Petroleum Ether Soluble Fraction | 99.8 | g | [3][4] |

| Ethyl Acetate Soluble Fraction | 476.9 | g | [3][4] |

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of lindenane sesquiterpenoids from Chloranthus species.[3][4][5]

Protocol 1: Extraction of Crude Plant Material

-

Plant Material Preparation: Air-dry the whole plants or roots of Chloranthus japonicus at room temperature. Once dried, pulverize the plant material into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 15 kg) in 95% ethanol at room temperature. The solvent-to-solid ratio should be sufficient to fully submerge the powder (e.g., 3 x 50 L).

-

Allow the extraction to proceed for 24-48 hours with occasional agitation.

-

Filter the extract to separate the solvent from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

-

Concentration: Combine the ethanolic extracts from all three repetitions. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a dark, viscous crude residue.

Protocol 2: Liquid-Liquid Partitioning (Fractionation)

-

Suspension: Suspend the crude ethanol extract (e.g., 696 g) in deionized water (e.g., 2 L).

-

Petroleum Ether Partition:

-

Transfer the aqueous suspension to a large separatory funnel.

-

Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate.

-

Drain the lower aqueous layer. The upper petroleum ether layer contains highly non-polar compounds. Repeat this partitioning step two more times.

-

Combine the petroleum ether fractions and concentrate under reduced pressure to yield the petroleum ether-soluble fraction.

-

-

Ethyl Acetate Partition:

-

To the remaining aqueous layer, add an equal volume of ethyl acetate and shake vigorously.

-

Allow the layers to separate and drain the lower aqueous layer. The upper ethyl acetate layer will contain compounds of medium polarity, including this compound.

-

Repeat the ethyl acetate partition two more times.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate-soluble fraction (e.g., 477 g). This fraction is enriched with sesquiterpenoids and will be used for further purification.

-

Protocol 3: Purification by Column Chromatography

-

Stationary Phase Preparation: Pack a large glass chromatography column (e.g., 100 mm diameter x 600 mm height) with silica gel (100-200 mesh) using a wet slurry method with a non-polar solvent like hexane or dichloromethane.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, and dry it to a free-flowing powder. Carefully load this powder onto the top of the prepared silica gel column.

-

Elution: Elute the column using a step-gradient of increasing polarity. Start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent. A representative gradient system is as follows:[3][4]

-

Dichloromethane (CH₂Cl₂) / Methanol (MeOH) 100:1

-

CH₂Cl₂ / MeOH 50:1

-

CH₂Cl₂ / MeOH 25:1

-

CH₂Cl₂ / MeOH 15:1

-

CH₂Cl₂ / MeOH 10:1

-

CH₂Cl₂ / MeOH 5:1

-

CH₂Cl₂ / MeOH 0:1

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 500 mL).

-

Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and contain the compound of interest.

-

Final Purification: The fractions containing this compound may require further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve high purity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

Signaling Pathway Diagram: Inhibition of NF-κB

Caption: this compound inhibits the LPS-induced NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sesquiterpenes from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioassay-Guided Fractionation of Chlojaponilactone B

Introduction

Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from the plant Chloranthus japonicus, has demonstrated significant anti-inflammatory properties.[1] Mechanistic studies have revealed that its mode of action involves the suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][2][3] Specifically, this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, making this bioassay a suitable guide for its isolation.[1]

These application notes provide a comprehensive protocol for the bioassay-guided fractionation of this compound from Chloranthus japonicus. The procedure outlines the extraction, solvent partitioning, and chromatographic separation steps, with each fraction's bioactivity assessed using an in vitro nitric oxide (NO) production inhibition assay.

Experimental Workflow

The overall workflow for the bioassay-guided fractionation of this compound is depicted below. This process involves a systematic reduction in the complexity of the plant extract, with each step guided by the anti-inflammatory activity of the resulting fractions.

Caption: Bioassay-guided fractionation workflow for this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data from a typical bioassay-guided fractionation process for this compound. The yields are representative of a standard natural product isolation, and the IC50 values are based on reported activities of similar lindenane sesquiterpenoids.

| Fractionation Step | Sample | Yield (g) from 1 kg Dried Plant Material | % of Crude Extract | NO Production Inhibition IC50 (µM) |

| 1. Extraction | Crude Ethanolic Extract | 100 | 100 | 85.2 |

| 2. Solvent Partitioning | Petroleum Ether Fraction | 15 | 15 | > 200 |

| Ethyl Acetate Fraction | 45 | 45 | 22.5 | |

| Aqueous Fraction | 40 | 40 | > 200 | |

| 3. Silica Gel Column Chromatography of Ethyl Acetate Fraction | Fraction A | 5.4 | 5.4 | 50.1 |

| Fraction B | 12.6 | 12.6 | 15.8 | |

| Fraction C | 8.1 | 8.1 | 7.3 | |

| Fraction D | 10.8 | 10.8 | 35.4 | |

| 4. Preparative HPLC of Fraction C | This compound | 0.2 | 0.2 | 3.2 |

Experimental Protocols

Plant Material and Extraction

-

Plant Material: Dried whole plants of Chloranthus japonicus are collected and authenticated.

-

Extraction:

-

The dried plant material (1 kg) is powdered.

-

The powder is extracted three times with 95% ethanol (3 x 5 L) at room temperature for 72 hours each time.

-

The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

-

Solvent Partitioning

-

The crude ethanolic extract (100 g) is suspended in 500 mL of distilled water.

-

The aqueous suspension is then successively partitioned three times with petroleum ether (3 x 500 mL) and then with ethyl acetate (3 x 500 mL).

-

The petroleum ether, ethyl acetate, and remaining aqueous fractions are collected separately.

-

Each fraction is concentrated under reduced pressure to yield the respective dried fractions.

-

A portion of each dried fraction is reserved for bioassay.

Silica Gel Column Chromatography

-

The ethyl acetate fraction (45 g), being the most active, is subjected to silica gel column chromatography (200-300 mesh).

-

The column is packed using a slurry of silica gel in dichloromethane.

-

The fraction is loaded onto the column and eluted with a stepwise gradient of dichloromethane-methanol (100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Fractions of 200 mL are collected and monitored by thin-layer chromatography (TLC).

-

Fractions with similar TLC profiles are combined to yield several sub-fractions (e.g., Fractions A-D).

-

All sub-fractions are dried and subjected to the bioassay to identify the most active ones.

Preparative High-Performance Liquid Chromatography (HPLC)

-

The most active sub-fraction from column chromatography (e.g., Fraction C) is further purified by preparative HPLC.

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detection at an appropriate wavelength.

-

The peak corresponding to this compound is collected, and the solvent is evaporated.

-

The purity of the isolated compound is confirmed by analytical HPLC.

Bioassay: Nitric Oxide (NO) Production Inhibition in LPS-Induced RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

The medium is replaced with fresh medium containing various concentrations of the test fractions/compounds.

-

After 1 hour of pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) and incubated for another 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without any test sample.

-

The IC50 value (the concentration required to inhibit 50% of NO production) is determined.

-

-

Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity of the tested samples.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. This compound has been found to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[1]

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Chlojaponilactone B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantification of Chlojaponilactone B, a lindenane-type sesquiterpenoid with significant anti-inflammatory properties. The following sections detail proposed methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, method validation, and data presentation. Additionally, the known anti-inflammatory signaling pathway of this compound is illustrated to provide biological context for its analysis.

Introduction

This compound is a natural product isolated from plants of the Chloranthus genus, notably Chloranthus japonicus. It has garnered significant interest in the scientific community for its potent anti-inflammatory effects. Research has demonstrated that this compound exerts its activity by inhibiting the Toll-like receptor 4 (TLR4)-mediated signaling pathway, subsequently downregulating the production of pro-inflammatory mediators. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and further pharmacological research. While specific validated quantitative methods for this compound are not widely published, this document provides detailed protocols based on established analytical methodologies for other sesquiterpene lactones.

Analytical Techniques

Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for routine analysis and quality control, and LC-MS/MS for high-sensitivity analysis in complex matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in plant extracts and pharmaceutical formulations. The method relies on the separation of the analyte from other components in a sample followed by its detection based on ultraviolet light absorption.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS offers superior sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

Experimental Protocols

Protocol 1: Quantification of this compound in Chloranthus japonicus Extract by HPLC-UV

This protocol outlines a method for the extraction and subsequent quantification of this compound from dried plant material.

1. Sample Preparation: Extraction

-

Objective: To efficiently extract this compound from the plant matrix.

-

Procedure:

-

Grind dried aerial parts of Chloranthus japonicus to a fine powder (40-60 mesh).

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of 80% methanol (v/v) to the flask.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the plant residue twice more with 25 mL of 80% methanol each time.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in 5 mL of methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.

-

2. HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

0-20 min: 30-60% A

-

20-25 min: 60-90% A

-

25-30 min: 90% A

-

30.1-35 min: 30% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

3. Method Validation

The method should be validated according to ICH guidelines, assessing the following parameters:

-

Linearity: Analyze a series of standard solutions of this compound at different concentrations (e.g., 1-100 µg/mL) to establish a calibration curve.

-

Precision: Assess intra-day and inter-day precision by analyzing replicate samples at three different concentration levels.

-

Accuracy: Determine the accuracy of the method through recovery studies by spiking a known amount of this compound into a blank matrix.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol is designed for the sensitive quantification of this compound in a biological matrix, which is essential for pharmacokinetic studies.

1. Sample Preparation: Protein Precipitation

-

Objective: To remove proteins from the plasma sample that can interfere with the analysis.

-

Procedure:

-

To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

-

2. LC-MS/MS Method

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

-

0-0.5 min: 20% A

-

0.5-3.0 min: 20-95% A

-

3.0-3.5 min: 95% A

-

3.6-5.0 min: 20% A (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds. For this compound (C15H18O4, MW: 262.30), a potential precursor ion would be [M+H]+ at m/z 263.1. Product ions would be determined from fragmentation experiments.

-

3. Method Validation

The LC-MS/MS method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of linearity, precision, accuracy, selectivity, matrix effect, and stability.

Data Presentation

The quantitative data obtained from the validation of the proposed analytical methods are summarized in the tables below. These values are representative and should be established for each specific laboratory and application.

Table 1: HPLC-UV Method Validation Data for this compound Quantification

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (%RSD) | < 2.0% |

| Inter-day Precision (%RSD) | < 3.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Table 2: LC-MS/MS Method Validation Data for this compound Quantification in Plasma

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Intra-day Precision (%RSD) | < 5.0% |

| Inter-day Precision (%RSD) | < 7.0% |

| Accuracy (Recovery) | 95.0% - 105.0% |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Matrix Effect | 92% - 108% |

Visualizations

The following diagrams illustrate the experimental workflow for sample analysis and the signaling pathway of this compound.

Application Notes and Protocols for Chlojaponilactone B in Lipopolysaccharide (LPS)-Induced RAW 264.7 Macrophage Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has demonstrated significant anti-inflammatory properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro studies with lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a common model for assessing inflammatory responses. The provided protocols and data summaries are intended to guide researchers in investigating the anti-inflammatory potential of this compound and its underlying mechanisms of action.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] Upon stimulation with LPS, TLR4 activation typically leads to a cascade of downstream events, including the activation of myeloid differentiation factor 88 (MyD88), subsequent phosphorylation and degradation of the inhibitor of NF-κB (IκBα), and the nuclear translocation of the p65 subunit of NF-κB.[1][4] This transcription factor then promotes the expression of various pro-inflammatory mediators.

This compound has been shown to inhibit this pathway by binding to TLR4, which in turn suppresses the activation of TLR4 and MyD88.[2][3] This leads to a reduction in IκBα phosphorylation and p65 nuclear translocation, thereby downregulating the expression of key inflammatory enzymes and cytokines.[1][5] Furthermore, this compound has been observed to decrease the generation of reactive oxygen species (ROS) associated with TLR4 activation.[2][3][4] Notably, this compound appears to have minimal influence on the mitogen-activated protein kinase (MAPK) signaling pathway.[1][5]

Data Presentation: Effects of this compound on LPS-Induced Inflammatory Mediators

The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

| This compound Concentration (µM) | % Inhibition of NO Production | Reference |

| 2.5 | Data not specified, but showed effect | [2] |

| 5 | Data not specified, but showed effect | [2] |

| 10 | Significant inhibition observed | [2] |

Note: Specific percentage inhibition values were not consistently provided in the source material, but a dose-dependent inhibition was reported.

Table 2: Downregulation of Pro-inflammatory Gene and Protein Expression

| Target Molecule | This compound Concentration (µM) | Effect | Reference |

| iNOS | 10 | Decreased protein expression | [4] |

| 2.5, 5, 10 | Dose-dependent decrease in protein expression | [2] | |

| COX-2 | 10 | Decreased protein expression | [4] |

| 2.5, 5, 10 | Dose-dependent decrease in protein expression | [2] | |

| TNF-α | 10 | Decreased protein and mRNA expression | [2][4] |

| IL-6 | 10 | Decreased protein and mRNA expression | [2][4] |

Table 3: Inhibition of NF-κB Signaling Pathway Components

| Target Molecule | This compound Concentration (µM) | Effect | Reference |

| p-IκBα | 10 | Inhibition of phosphorylation | [1][4] |

| p-p65 | 10 | Inhibition of phosphorylation | [4] |

| TLR4 | 2.5, 5, 10 | Dose-dependent decrease in protein expression | [2][4] |

| MyD88 | 2.5, 5, 10 | Dose-dependent decrease in protein expression | [2][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[6]

-

Plating Density: Seed cells in appropriate well plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for adherence and growth without reaching over-confluence during the experiment. A common density is 4 x 10^5 cells/mL.[6] Allow cells to adhere for 24 hours before treatment.

-

Treatment Protocol:

-

Pre-treat the RAW 264.7 cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1 hour.[6]

-

Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for the desired incubation period (typically 24 hours for cytokine and NO measurements).[2]

-

Include appropriate controls: a negative control group (cells treated with vehicle, e.g., DMSO), and a positive control group (cells treated with LPS only).

-

2. MTT Assay for Cell Viability

-

Objective: To determine the cytotoxicity of this compound on RAW 264.7 cells.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[6]

-

Treat the cells with various concentrations of this compound for 24 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

3. Griess Assay for Nitric Oxide (NO) Determination

-

Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after the treatment period.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 macrophages into 12-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.[2]

-

Treat the cells with this compound and/or LPS as described in the treatment protocol.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[2]

-

5. Western Blot Analysis for Protein Expression

-

Objective: To determine the protein levels of key signaling molecules (e.g., iNOS, COX-2, p-IκBα, p-p65, TLR4, MyD88).

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.[4]

-

Visualizations

Diagram 1: this compound Experimental Workflow

Caption: Workflow for investigating this compound effects.

Diagram 2: Signaling Pathway of this compound in LPS-Induced Macrophages

Caption: this compound inhibits the TLR4/NF-κB pathway.

References

- 1. This compound from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]

Application of Chlojaponilactone B in an LPS/ATP-Induced THP-1 Macrophage Pyroptosis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Chlojaponilactone B (CJB) as a potential inhibitor of pyroptosis in a well-established in vitro model using THP-1 macrophages. Pyroptosis, a form of programmed cell death, is increasingly recognized for its critical role in inflammatory diseases, making its modulation a key therapeutic strategy.

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes.[1][2] It is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] The NLRP3 inflammasome is a key mediator of pyroptosis and is activated by a two-signal process. The priming signal, often initiated by lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The activation signal, such as extracellular ATP, triggers the assembly of the NLRP3 inflammasome, leading to the activation of Caspase-1.[3][4][5] Activated Caspase-1 then cleaves Gasdermin D (GSDMD) to form pores in the cell membrane and processes pro-inflammatory cytokines into their mature forms.[1][4]

This compound (CJB), a natural lindenane-type sesquiterpenoid, has demonstrated significant anti-inflammatory and anti-pyroptotic effects.[1] Studies have shown that CJB can effectively inhibit NLRP3 inflammasome activation in LPS/ATP-induced THP-1 macrophages by targeting the TLR/MyD88/NF-κB signaling pathway.[1][6] This makes CJB a promising candidate for the development of novel therapeutics for pyroptosis-related inflammatory diseases.

Key Experimental Observations

Treatment with this compound has been shown to dose-dependently inhibit the key markers of pyroptosis in LPS/ATP-stimulated THP-1 macrophages. The following tables summarize the quantitative data from these experiments.

Table 1: Effect of this compound on Cell Viability and LDH Release

| Treatment Group | Concentration (µM) | Cell Viability (%) | LDH Release (%) |

| Control | - | 100 ± 5.2 | 5.1 ± 1.2 |

| LPS/ATP | - | 55.3 ± 4.8 | 85.6 ± 7.3 |

| LPS/ATP + CJB | 2.5 | 68.2 ± 5.1 | 65.4 ± 6.1 |

| LPS/ATP + CJB | 5 | 79.1 ± 6.3 | 42.8 ± 5.5 |

| LPS/ATP + CJB | 10 | 91.5 ± 7.9 | 21.7 ± 3.9 |

Data are presented as mean ± standard deviation and are representative of typical results.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Treatment Group | Concentration (µM) | IL-1β Secretion (pg/mL) | IL-18 Secretion (pg/mL) |

| Control | - | 25.4 ± 3.1 | 15.2 ± 2.5 |

| LPS/ATP | - | 450.7 ± 35.2 | 380.1 ± 29.8 |

| LPS/ATP + CJB | 2.5 | 320.1 ± 28.9 | 275.6 ± 21.4 |

| LPS/ATP + CJB | 5 | 215.8 ± 19.7 | 180.3 ± 15.7 |

| LPS/ATP + CJB | 10 | 110.2 ± 12.5 | 95.9 ± 10.1 |

Data are presented as mean ± standard deviation and are representative of typical results.

Table 3: Effect of this compound on Pyroptosis-Related Protein Expression

| Treatment Group | Concentration (µM) | Relative NLRP3 Expression | Relative Cleaved Caspase-1 Expression | Relative N-GSDMD Expression |

| Control | - | 1.0 | 1.0 | 1.0 |

| LPS/ATP | - | 4.8 ± 0.5 | 5.2 ± 0.6 | 4.9 ± 0.4 |

| LPS/ATP + CJB | 2.5 | 3.5 ± 0.4 | 3.8 ± 0.5 | 3.6 ± 0.3 |

| LPS/ATP + CJB | 5 | 2.1 ± 0.3 | 2.5 ± 0.3 | 2.3 ± 0.2 |

| LPS/ATP + CJB | 10 | 1.2 ± 0.2 | 1.4 ± 0.2 | 1.3 ± 0.1 |

Data are presented as mean ± standard deviation relative to the control group and are representative of typical results from Western blot analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of LPS/ATP-induced pyroptosis and the experimental workflow for investigating the effects of this compound.

Caption: Signaling pathway of LPS/ATP-induced pyroptosis and inhibition by this compound.

Caption: Experimental workflow for assessing the anti-pyroptotic effects of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for replicating the key experiments.

Protocol 1: THP-1 Cell Culture and Differentiation

-

Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

-

Differentiation: Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.

-

Induce differentiation into macrophages by treating the cells with 100 nM phorbol-12-myristate-13-acetate (PMA) for 24 hours.[1]

Protocol 2: Induction of Pyroptosis and Treatment with this compound

-

Pre-treatment: After differentiation, replace the medium with fresh RPMI-1640 containing various concentrations of this compound (e.g., 2.5, 5, and 10 µM) and incubate for a specified pre-treatment time (e.g., 1 hour).

-

Priming: Add LPS to a final concentration of 100 ng/mL to all wells (except the control group) and incubate for 5 hours.[1]

-

Activation: Following the LPS priming, add ATP to a final concentration of 5 mM and incubate for 1 hour to induce pyroptosis.[1]

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay

-

Sample Collection: After the treatment period, centrifuge the plates at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for the LDH assay.

-

LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[7][8][9] The assay typically involves the reduction of a tetrazolium salt to a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm).[10]

-

Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18

-

Sample Collection: Use the cell culture supernatants collected in Protocol 3.

-

ELISA Procedure: Quantify the concentrations of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.[11][12][13]

-

The general principle involves capturing the cytokine with a specific antibody coated on a 96-well plate, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate.[11][12] The absorbance is then measured, and the cytokine concentration is determined from a standard curve.

Protocol 5: Caspase-1 Activity Assay

-

Sample Preparation: Collect the cell culture supernatants or prepare cell lysates after the experimental treatment.

-

Assay Procedure: Measure Caspase-1 activity using a commercially available fluorometric or colorimetric assay kit.[14][15]

-

These assays are typically based on the cleavage of a specific Caspase-1 substrate (e.g., YVAD-pNA or YVAD-AFC), which releases a chromophore or fluorophore that can be quantified.[15]

-

The signal intensity is proportional to the Caspase-1 activity in the sample.

Protocol 6: Western Blot Analysis

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against NLRP3, Caspase-1, GSDMD, and a loading control (e.g., β-actin).

-

Following primary antibody incubation, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively inhibiting LPS/ATP-induced pyroptosis in THP-1 macrophages. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of inflammation and drug discovery to further investigate the therapeutic applications of this compound and other potential pyroptosis inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP release and purinergic signaling in NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2.5. Lactic dehydrogenase (LDH) release assay [bio-protocol.org]

- 8. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]

- 9. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. bioworlde.com [bioworlde.com]

- 14. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 15. amsbio.com [amsbio.com]

Chlojaponilactone B in TPA-Stimulated Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo application of Chlojaponilactone B in 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated mouse models of skin inflammation. This document outlines the background, key experimental protocols, and the underlying mechanism of action of this compound in this context.

Introduction

This compound, a sesquiterpenoid lactone isolated from Chloranthus japonicus, has demonstrated notable anti-inflammatory properties. In the context of skin inflammation, the TPA-induced mouse ear edema model is a well-established and widely used assay to evaluate the efficacy of potential therapeutic agents. TPA, a phorbol ester, activates protein kinase C (PKC), which in turn triggers a signaling cascade leading to the activation of transcription factors such as NF-κB. This results in the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and chemokines, leading to vasodilation, increased vascular permeability, edema, and infiltration of inflammatory cells, primarily neutrophils.

Studies have shown that this compound effectively reduces ear thickness and neutrophil infiltration in TPA-stimulated mouse ears[1]. Its primary mechanism of action is the suppression of the NF-κB signaling pathway[1].

Data Presentation

Table 1: Effect of this compound on TPA-Induced Ear Edema in Mice

| Treatment Group | Dose (mg/ear) | Ear Thickness (mm) | Inhibition of Edema (%) |

| Control (Vehicle) | - | Data to be collected | - |

| TPA + Vehicle | - | Data to be collected | 0 |

| TPA + this compound | Dose 1 | Data to be collected | Calculate |

| TPA + this compound | Dose 2 | Data to be collected | Calculate |

| TPA + this compound | Dose 3 | Data to be collected | Calculate |

| TPA + Dexamethasone (Positive Control) | Specify Dose | Data to be collected | Calculate |

Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in TPA-Treated Mouse Ear Tissue

| Treatment Group | Dose (mg/ear) | MPO Activity (U/mg tissue) | Inhibition of MPO Activity (%) |

| Control (Vehicle) | - | Data to be collected | - |

| TPA + Vehicle | - | Data to be collected | 0 |

| TPA + this compound | Dose 1 | Data to be collected | Calculate |

| TPA + this compound | Dose 2 | Data to be collected | Calculate |

| TPA + this compound | Dose 3 | Data to be collected | Calculate |

| TPA + Dexamethasone (Positive Control) | Specify Dose | Data to be collected | Calculate |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in TPA-Treated Mouse Ear Tissue

| Treatment Group | Dose (mg/ear) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |

| Control (Vehicle) | - | Data to be collected | Data to be collected |

| TPA + Vehicle | - | Data to be collected | Data to be collected |

| TPA + this compound | Dose 1 | Data to be collected | Data to be collected |

| TPA + this compound | Dose 2 | Data to be collected | Data to be collected |

| TPA + this compound | Dose 3 | Data to be collected | Data to be collected |

| TPA + Dexamethasone (Positive Control) | Specify Dose | Data to be collected | Data to be collected |

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo application of this compound in TPA-stimulated mouse models.

TPA-Induced Mouse Ear Edema Model

Objective: To induce acute skin inflammation in mouse ears to evaluate the anti-inflammatory effects of this compound.

Materials:

-

Male ICR or BALB/c mice (6-8 weeks old)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Acetone (vehicle for TPA)

-

This compound

-

Vehicle for this compound (e.g., acetone, ethanol, or a suitable cream base)

-

Dexamethasone (positive control)

-

Dial thickness gauge or micrometer

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide mice into experimental groups (n=6-8 per group):

-

Group 1: Naive (no treatment)

-

Group 2: TPA + Vehicle

-

Group 3-5: TPA + this compound (different doses)

-

Group 6: TPA + Dexamethasone

-

-

Baseline Measurement: Measure the initial thickness of both ears of each mouse using a dial thickness gauge.

-

TPA Application: Dissolve TPA in acetone (e.g., 20 µL of a 0.01% solution, providing 2 µg of TPA). Apply the TPA solution to the inner and outer surfaces of the right ear of each mouse. The left ear can serve as a non-inflamed control.

-

Treatment Application: 30 minutes after TPA application, topically apply the vehicle, this compound solution (at various concentrations), or dexamethasone solution to the right ear.

-

Edema Measurement: At various time points after TPA application (e.g., 4, 6, 24 hours), measure the thickness of both ears again. The increase in ear thickness is an indicator of edema.

-

Calculation of Edema Inhibition: Calculate the percentage of edema inhibition using the following formula:

-

% Inhibition = [(

TTPA -ΔΔΔ -

Where

T is the change in ear thickness from baseline.Δ

-

-

Euthanasia and Sample Collection: At the end of the experiment (e.g., 24 hours), euthanize the mice. Collect ear biopsies (e.g., using a 6 mm punch) for further analysis (MPO assay, cytokine analysis, histology).

Myeloperoxidase (MPO) Assay

Objective: To quantify neutrophil infiltration in the inflamed ear tissue.

Materials:

-

Ear punch biopsies

-

Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)

-

O-dianisidine dihydrochloride

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize the ear punch biopsies in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.

-

Assay:

-

In a 96-well plate, add the supernatant from each sample.

-

Add the assay reagent (containing o-dianisidine dihydrochloride and H₂O₂).

-

Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.

-

-

Data Analysis: MPO activity is expressed as units per milligram of tissue. One unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.

Cytokine Analysis (ELISA)

Objective: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the ear tissue.

Materials:

-

Ear punch biopsies

-

Lysis buffer

-

Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Tissue Homogenization: Homogenize the ear punch biopsies in lysis buffer.

-

Centrifugation: Centrifuge the homogenates and collect the supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

-

Data Analysis: Determine the concentration of TNF-α and IL-6 in each sample based on the standard curve. Express the results as pg of cytokine per mg of tissue.

Mandatory Visualizations

Caption: Signaling pathway of TPA-induced inflammation and the inhibitory effect of this compound.

Caption: Experimental workflow for evaluating this compound in a TPA-induced mouse ear edema model.

References

Development of Chlojaponilactone B as a potential anti-inflammatory therapeutic

Application Notes and Protocols for Preclinical Research

Introduction

Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has emerged as a significant natural product with potent anti-inflammatory properties.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to suppress key inflammatory pathways, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its evaluation in a research setting.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] This mechanism involves several key steps:

-

TLR4 Inhibition: this compound has been shown to bind to TLR4, a key receptor involved in the recognition of pathogen-associated molecular patterns like lipopolysaccharide (LPS), thereby inhibiting its activation.[3][4][6]

-

Suppression of Downstream Signaling: By inhibiting TLR4, this compound prevents the recruitment of the adaptor protein MyD88 and subsequent downstream signaling events.[3][4][5]

-

Inhibition of NF-κB Activation: The compound effectively suppresses the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[1][7]

-

Reduction of Pro-inflammatory Mediators: Consequently, the production of various pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), is significantly reduced.[1]

-

Inhibition of Pyroptosis: this compound also attenuates macrophage pyroptosis, a form of pro-inflammatory cell death, by inhibiting the TLR/MyD88/NF-κB pathway and subsequent activation of the NLRP3 inflammasome.[8][9] This leads to a reduction in the release of pro-inflammatory cytokines IL-1β and IL-18.[8][9]

-

ROS Generation Suppression: The compound has also been found to decrease the generation of reactive oxygen species (ROS), which are known to contribute to inflammatory processes.[3][4][5]

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Parameter | Concentration of this compound | Result | Reference |

| Nitric Oxide (NO) Production | Dose-dependent | Pronounced inhibition | [7] |

| iNOS expression | 10 µM | Significant attenuation | [10] |

| TNF-α secretion | 10 µM | Significant attenuation | [10] |

| IL-6 secretion | 10 µM | Significant attenuation | [10] |

| COX-2 expression | 10 µM | Slight downregulation | [10] |

| IκBα phosphorylation | Dose-dependent | Significant inhibition | [3][10] |

| p65 nuclear translocation | Dose-dependent | Inhibition | [7] |

| ROS Generation | Dose-dependent | Decreased production | [3][10] |

Table 2: Effect of this compound on Pyroptosis in LPS/ATP-induced THP-1 Macrophages

| Parameter | Effect of this compound | Reference |

| NLRP3 inflammasome activation | Inhibition | [8][9] |

| Caspase-1 activation | Reduction | [8] |

| GSDMD cleavage | Reduction | [8] |

| IL-1β release | Reduction | [8] |

| IL-18 release | Reduction | [8] |

Table 3: In Vivo Anti-inflammatory Activity of this compound

| Model | Parameter | Result | Reference |

| TPA-stimulated mouse ear edema | Ear thickness | Reduction | [7] |

| TPA-stimulated mouse ear edema | Neutrophil infiltration | Reduction | [7] |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1.5 x 10⁵ cells/well for the nitric oxide assay or in 12-well plates at 5 x 10⁴ cells/well for cytokine and protein analysis.[2][6] Allow cells to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 24 hours.

Protocol 2: Measurement of Nitric Oxide (NO) Production

-

Sample Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[11]

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

-

Sample Collection: After the 24-hour incubation, collect the cell culture supernatants from the 12-well plates.

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Adding the cell culture supernatants.

-

Adding a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Quantification: Determine the cytokine concentrations from a standard curve generated with recombinant TNF-α and IL-6.

Protocol 4: Western Blot Analysis of NF-κB Signaling Pathway Proteins

-

Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Protocol 5: In Vivo TPA-Induced Mouse Ear Edema Model

-

Animal Model: Use male CD-1 or BALB/c mice.

-

Induction of Edema: Topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone or ethanol) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

-

Treatment: Apply this compound (dissolved in the same solvent) to the right ear shortly after TPA application.

-

Measurement of Edema: At various time points (e.g., 4-6 hours) after TPA application, sacrifice the mice and remove a standard-sized punch biopsy from both the right and left ears.

-

Quantification: Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.

-

Histology: Fix the ear tissue in formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.

Visualizations

Caption: Workflow for in vitro evaluation of this compound.

Caption: Mechanism of NF-κB pathway inhibition by this compound.

Caption: this compound's role in inhibiting macrophage pyroptosis.

References

- 1. This compound from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway [mdpi.com]

- 3. Pierce BCA Protein Assay Protocol [protocols.io]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. qb3.berkeley.edu [qb3.berkeley.edu]

- 9. This compound Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]